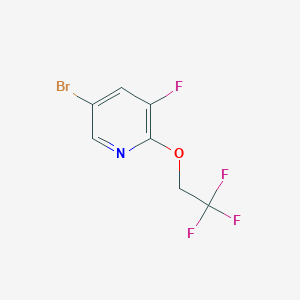

5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine

Descripción

Propiedades

IUPAC Name |

5-bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4NO/c8-4-1-5(9)6(13-2-4)14-3-7(10,11)12/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPGQXVUCSGIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)OCC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701953-27-6 | |

| Record name | 5-bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 5-bromo-2-fluoropyridine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Aplicaciones Científicas De Investigación

5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1214377-42-0)

- Molecular Formula: C₇H₅BrF₃NO

- Substituents : Methoxy (-OMe) at position 2, trifluoromethyl (-CF₃) at position 3.

- Methoxy at position 2 is less bulky than trifluoroethoxy, leading to higher solubility in polar solvents .

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

- Substituents : Chloro (-Cl) at position 2, trifluoromethyl (-CF₃) at position 3.

- Key Differences :

3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine (CAS 216766-04-0)

- Substituents : Ethoxy (-OCH₂CH₃) at position 2, trifluoromethyl (-CF₃) at position 4.

- Key Differences :

Physicochemical and Reactivity Comparisons

Molecular Weight and Lipophilicity

*The target compound’s trifluoroethoxy group increases lipophilicity compared to methoxy analogs, enhancing membrane permeability in biological systems.

Reactivity in Cross-Coupling Reactions

- Bromine at position 5 is a common site for Suzuki-Miyaura couplings. However, the electron-withdrawing trifluoroethoxy group at position 2 in the target compound may deactivate the ring, slowing reactions compared to methoxy or chloro analogs .

- Fluorine at position 3 provides ortho/para-directing effects, favoring electrophilic substitution at positions 4 or 6, unlike trifluoromethyl groups, which are meta-directing .

Actividad Biológica

5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula and a molecular weight of approximately 256.02 g/mol. This compound is notable for its unique structural features, including a bromine atom and a trifluoroethoxy group attached to a pyridine ring. These characteristics suggest potential interactions with biological systems, making it a subject of interest in medicinal chemistry and agrochemical applications.

- Molecular Formula :

- Molecular Weight : 256.02 g/mol

- CAS Number : 1701953-27-6

- Boiling Point : Not available

The presence of the trifluoroethoxy group enhances the compound's solubility in organic solvents and may influence its biological activity by altering its interaction with biological targets.

Biological Activity Overview

Research on this compound is limited, but several studies on structurally related compounds suggest potential biological activities, particularly in the fields of insecticides and pharmaceuticals.

The exact mechanism of action for this compound is not well-documented due to insufficient direct studies. However, similar compounds have been shown to interact with various biological pathways:

- Inhibition of Enzymatic Activity : Compounds containing bromine and trifluoromethyl groups often exhibit inhibitory effects on specific enzymes, which may be relevant in pest control.

- Chemosensor Applications : Pyridine derivatives are frequently explored for their ability to act as chemosensors, selectively binding to ions or molecules pertinent to environmental monitoring.

- Antimicrobial Activity : Some derivatives have demonstrated potential antimicrobial properties, which could be extrapolated to this compound.

Case Studies and Research Findings

While specific case studies on this compound are scarce, insights can be drawn from related research:

-

Trifluoromethyl Group in Drug Design :

- A review highlighted that the incorporation of trifluoromethyl groups significantly enhances the potency of various drugs by improving their pharmacokinetic properties and receptor interactions .

- For instance, compounds with similar structures have shown increased efficacy in inhibiting serotonin uptake compared to non-fluorinated analogs.

-

Pyridine Derivatives as Insecticides :

- Research indicates that pyridine derivatives can disrupt biological processes in pests by targeting specific receptors or enzymes involved in their metabolism. This suggests that this compound may possess similar insecticidal properties.

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with other similar compounds:

Q & A

Basic: What are the common synthetic routes for preparing 5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sequential halogenation and nucleophilic substitution. For example:

Halogenation: Bromination/fluorination of a pyridine precursor (e.g., 3-fluoro-2-hydroxypyridine) using agents like POBr₃ or DAST.

Trifluoroethoxy Introduction: React the intermediate with trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl tosylate) under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents (DMF, THF).

Optimization Tips:

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust stoichiometry (1.2–1.5 equivalents of trifluoroethylating agent) for higher yields.

Reference: Similar pathways are validated in trifluoroethoxy-pyridine syntheses .

Advanced: How do environmental factors (pH, temperature) influence the stability and reactivity of this compound in biochemical assays?

Methodological Answer:

- pH Sensitivity: The compound’s trifluoroethoxy group is susceptible to hydrolysis under strongly acidic/basic conditions. Maintain pH 6–8 in buffered solutions (e.g., PBS) to preserve integrity.

- Temperature: Degradation accelerates above 40°C. Store at 2–8°C and use cold-chain handling for long-term stability.

Experimental Validation: - Conduct accelerated stability studies (25°C, 40°C, 60°C) with HPLC analysis to quantify degradation products.

- Use NMR (¹⁹F/¹H) to track structural changes under stress conditions.

Reference: Stability trends align with ECHA data on analogous trifluoromethyl-pyridines .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

- NMR:

- ¹H NMR: Look for pyridine ring protons (δ 7.5–8.5 ppm) and trifluoroethoxy –OCH₂CF₃ (δ 4.5–5.0 ppm).

- ¹⁹F NMR: Distinct signals for CF₃ (δ -70 to -80 ppm) and aromatic F (δ -110 to -120 ppm).

- MS (HRMS): Confirm molecular ion [M+H]⁺ and isotopic pattern (Br/F).

- IR: C-F stretches (1000–1300 cm⁻¹) and C-Br (500–600 cm⁻¹).

Best Practices: Compare with literature data for analogous pyridines .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) for this compound?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and control compounds.

- Solvent Effects: DMSO concentration (>0.1% can inhibit some targets) and buffer composition (e.g., divalent cations) may alter activity.

- Data Triangulation: Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

Case Study: Discrepancies in PLK4 inhibition studies were resolved by controlling ATP concentrations .

Basic: What are the recommended purification strategies for isolating high-purity this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with hexane/EtOAc (gradient elution, 10:1 to 5:1).

- Recrystallization: Dissolve in hot ethanol, cool slowly to precipitate crystals.

- HPLC Prep: C18 column with acetonitrile/water (70:30) for >99% purity.

Critical Note: Confirm purity via melting point, NMR, and elemental analysis .

Advanced: What computational modeling approaches predict the compound’s binding modes with kinase targets (e.g., PLK4)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with PLK4’s ATP-binding pocket. Focus on halogen bonds (Br–backbone carbonyls) and hydrophobic contacts (CF₃ group).

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Free Energy Calculations: Apply MM-PBSA to rank binding affinities vs. experimental IC₅₀.

Validation: Compare predicted vs. crystallographic data (if available) .

Basic: How does the compound’s reactivity with nucleophiles (e.g., amines, thiols) impact its utility in derivatization?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring reacts with amines (e.g., piperidine) at the 2-position.

- Thiol-Ethoxy Exchange: Trifluoroethoxy group may undergo displacement with thiols under basic conditions.

Mitigation: Protect reactive sites (e.g., bromine) via Boc groups during derivatization.

Reference: Reactivity patterns mirror those of 2-(methylsulfonyl)pyridine analogs .

Advanced: What in vivo metabolic pathways are implicated in the compound’s clearance, and how can metabolites be identified?

Methodological Answer:

- Phase I Metabolism: Cytochrome P450 (CYP3A4/2D6) likely mediates oxidative defluorination or O-dealkylation.

- Metabolite ID: Administer radiolabeled compound (¹⁴C) to rodents; analyze plasma/urine via LC-MS/MS.

- Stable Isotope Tracing: Use ¹⁸O/²H labels to track trifluoroethoxy cleavage.

Key Study: ECHA reports similar trifluoromethyl-pyridines undergo hepatic glucuronidation .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing/synthesis.

- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste.

- Toxicity Screening: Conduct Ames test for mutagenicity and zebrafish assays for acute toxicity.

Reference: Safety protocols align with ECHA guidelines for bromo/fluoro-pyridines .

Advanced: How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?

Methodological Answer:

- Scaffold Modifications: Synthesize analogs varying the bromine (e.g., Cl, I), trifluoroethoxy (e.g., -OCF₂H), or pyridine substitution patterns.

- Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Crystallography: Co-crystallize analogs with target proteins to rationalize SAR trends.

Example: Replacing Br with Cl in analogs reduced PLK4 off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.